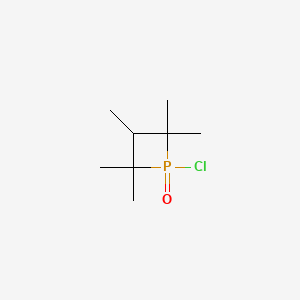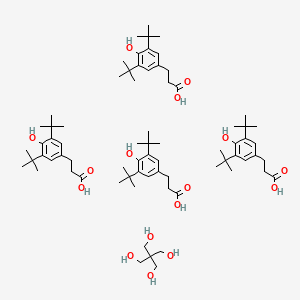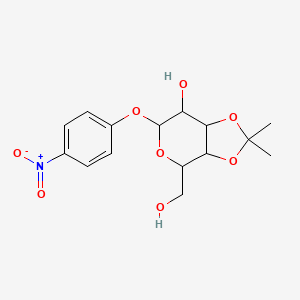
6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3,3-difluoro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3,3-difluoro-1H-indol-2-one typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of 6-aminoindole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of 6-Amino-3,3-difluoro-1H-indol-2-one may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-3,3-difluoro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of 6-amino-3,3-difluoro-1H-indole-2-one oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with unique properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Amino-3,3-difluoro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
- 6-Amino-3,3-dimethyl-1H-indol-2-one
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Comparison: 6-Amino-3,3-difluoro-1H-indol-2-one is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to other indole derivatives. The fluorine atoms also influence its electronic properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H6F2N2O |
|---|---|
Peso molecular |
184.14 g/mol |
Nombre IUPAC |
6-amino-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)5-2-1-4(11)3-6(5)12-7(8)13/h1-3H,11H2,(H,12,13) |
Clave InChI |
IXNXEUYBKZODDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)NC(=O)C2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110546.png)


![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110563.png)
![(1S,4E,8E,11R,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14110566.png)


![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110586.png)

![(2S)-2-[amino-(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14110604.png)

![7-Chloro-1-(3-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110614.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110623.png)
